molecular formula C10H17BrN4O B13544389 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

Cat. No.: B13544389
M. Wt: 289.17 g/mol
InChI Key: DIXAUFKOCKIKIH-UHFFFAOYSA-N
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Description

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is an organic compound that features a morpholine ring substituted with a bromoethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Bromoethyl Group: The triazole ring is then reacted with 2-bromoethanol under basic conditions to introduce the bromoethyl group.

    Attachment to the Morpholine Ring: Finally, the bromoethyl-triazole intermediate is reacted with morpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Substituted morpholine derivatives.

    Oxidation: Morpholine N-oxides.

    Reduction: Reduced triazole derivatives.

Scientific Research Applications

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of triazole-containing compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)morpholine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.

    1-(2-Bromoethyl)-1H-1,2,3-triazole:

    4-(2-(4-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine: Similar structure but with a chloroethyl group instead of a bromoethyl group, which may affect its reactivity and biological activity.

Uniqueness

4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is unique due to the presence of both a morpholine ring and a triazole ring, providing a combination of chemical functionalities that can be exploited in various applications. The bromoethyl group further enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H17BrN4O

Molecular Weight

289.17 g/mol

IUPAC Name

4-[2-[4-(2-bromoethyl)triazol-1-yl]ethyl]morpholine

InChI

InChI=1S/C10H17BrN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2

InChI Key

DIXAUFKOCKIKIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(N=N2)CCBr

Origin of Product

United States

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